molecular formula C14H13N3S2 B1420190 6-(methylthio)-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine CAS No. 1204297-03-9

6-(methylthio)-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine

Cat. No. B1420190
CAS RN: 1204297-03-9
M. Wt: 287.4 g/mol
InChI Key: ZJKYPMFDEJRQGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The benzothiazole and pyridine rings are aromatic, meaning they have a cyclic, planar structure with delocalized π electrons . The methylthio group is a sulfur-containing functional group that would be attached to one of the carbon atoms in the benzothiazole ring.


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific conditions and reagents present. The benzothiazole and pyridine rings might undergo electrophilic substitution reactions, while the methylthio group could potentially be oxidized .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For example, its solubility would be influenced by the polarities of its functional groups, and its melting and boiling points would depend on the strengths of the intermolecular forces .

Scientific Research Applications

Anticancer Activity

  • Synthesis and Anticancer Activity : A study synthesized a novel heterocycle similar to your compound of interest and tested its in-vitro anticancer activity against 60 human cancer cell lines. Many derivatives exhibited significant activity against different cancer lines (Waghmare et al., 2013).

Performance Enhancement

  • Physical Work Capacity : New derivatives of benzothiazole, related to your compound, were synthesized and tested for their effect on physical work capacity in mice. Several substances showed enhanced physical performance (Цублова et al., 2015).

Chemical Synthesis and Applications

  • Synthesis and Reactions with Nucleophiles : Research explored the synthesis of benzothiazole derivatives and their reactions with various nucleophiles, highlighting their chemical versatility (Pingle et al., 2006).
  • Synthesis of Pyrazolo[3,4-b]pyridines : A study reported the synthesis of N,3-dimethyl-5-nitro-1-aryl-1H-pyrazolo[3,4-b]pyridin-6-amines, which involves the formation of multiple chemical bonds, indicating the potential of these compounds in complex organic syntheses (Gunasekaran et al., 2014).

Future Directions

The study of this compound could open up new avenues in various fields, depending on its properties and potential applications. For example, if it shows biological activity, it could be studied further as a potential pharmaceutical compound .

properties

IUPAC Name

6-methylsulfanyl-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3S2/c1-18-11-4-5-12-13(7-11)19-14(17-12)16-9-10-3-2-6-15-8-10/h2-8H,9H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJKYPMFDEJRQGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC2=C(C=C1)N=C(S2)NCC3=CN=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(methylthio)-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine
Reactant of Route 2
Reactant of Route 2
6-(methylthio)-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine
Reactant of Route 3
Reactant of Route 3
6-(methylthio)-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine
Reactant of Route 4
Reactant of Route 4
6-(methylthio)-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine
Reactant of Route 5
Reactant of Route 5
6-(methylthio)-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine
Reactant of Route 6
Reactant of Route 6
6-(methylthio)-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.